3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c1-24-9-11-25(12-10-24)19(15-5-7-17(21)8-6-15)14-23-20(26)16-3-2-4-18(22)13-16/h2-8,13,19H,9-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFPLWYFIXHREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzoyl chloride with 4-methylpiperazine in the presence of a base to form an intermediate. This intermediate is then reacted with 2-(4-fluorophenyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Research indicates that 3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide exhibits notable pharmacological properties, particularly its interaction with dopamine receptors.
Dopamine Receptor Interaction
The compound has been studied for its binding affinity to dopamine D3 receptors (D3R), which are implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Studies suggest that it demonstrates selective binding to D3R over D2 receptors (D2R), which is crucial for minimizing side effects associated with non-selective dopamine receptor antagonists.
Enzyme Inhibition
The sulfonamide moiety within the compound may facilitate interactions with enzymes involved in neurotransmitter metabolism, potentially leading to alterations in dopamine levels. This mechanism could contribute to its therapeutic effects in treating disorders related to dopaminergic signaling.
Case Studies
Several case studies highlight the compound's potential applications:
-
Selective D3R Ligand Development :
- A study focused on analogs of this compound demonstrated its potential as a selective D3R ligand, with some derivatives showing over 1000-fold selectivity for D3R compared to D2R. This selectivity is essential for developing treatments that target specific pathways without unwanted side effects.
-
Synthesis and Biological Evaluation :
- Research involving the synthesis of similar piperazine derivatives indicated promising results in modulating receptor activity. Variations in structural components led to significant differences in biological outcomes, underscoring the importance of chemical modifications in drug design.
Pharmacological Studies
The pharmacological profile of this compound has been evaluated through various studies:
-
Binding Affinity Studies :
- Binding assays have shown that modifications in the piperazine structure significantly affect binding affinity for D3R, emphasizing the need for structural integrity to ensure optimal receptor interaction.
-
Therapeutic Potential :
- The compound's unique structure suggests potential therapeutic applications in treating neuropsychiatric disorders, particularly those involving dysregulation of dopaminergic systems.
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
| Study Focus | Key Findings |
|---|---|
| Dopamine Receptor Binding | High selectivity for D3R over D2R |
| Enzyme Interaction | Potential inhibition of neurotransmitter metabolism |
| Structural Variations | Significant impact on biological activity |
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound 8s (TG7-184)
- Structure : 3-Fluoro-N-(2-(5-fluoro-2-methyl-1H-indol-1-yl)ethyl)-4-(4-methylpiperazin-1-yl)benzamide
- Key Differences : Replaces the 4-fluorophenyl group with a 5-fluoro-2-methylindole ring.
- Data : Molecular weight 413.4 g/mol (LCMS: m/z 413 [M+H]+), purity >95% .
- Significance : The indole group may enhance π-π stacking interactions with hydrophobic protein pockets compared to the 4-fluorophenyl group in the target compound.
Compound 923113-15-9
- Structure : 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
- Key Differences : Substitutes the ethyl-piperazine-fluorophenyl chain with a 7-methylimidazopyrimidine-attached phenyl group.
Analogues with Heterocyclic Modifications
Compound 898458-12-3
- Structure : 3-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
- Key Differences : Replaces the 4-fluorophenyl and piperazine groups with furan and indoline rings.
- Data : Molecular formula C21H19FN2O2, molecular weight 356.4 g/mol .
- Significance : The furan and indoline groups may reduce basicity compared to the piperazine-containing target compound, affecting pharmacokinetics.
Simplified Fluorobenzamide Derivatives
3-fluoro-N-(3-fluorophenyl)benzamide (1) and 3-fluoro-N-(4-fluorophenyl)benzamide (2)
- Key Differences : Lack the ethyl-piperazine side chain entirely.
- Data : NMR studies reveal severe spectral overlap in aromatic regions due to scalar coupling, complicating structural analysis .
- Significance : Highlights the role of the ethyl-piperazine-fluorophenyl moiety in reducing conformational flexibility and improving spectroscopic resolution.
Piperazine-Containing Analogues
Compound 12e
- Structure: 3-Chloro-N-[(2S)-1-[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]-4-(3-methylphenoxy)benzamide
- Key Differences: Uses a 3-hydroxyphenyl-substituted piperazine and a chlorophenyl-phenoxy group instead of fluorophenyl.
- Data: Melting point 154–158°C; specific rotation [α]25D +63.2° (methanol) .
- Significance : The stereochemistry and hydroxyl group may enhance binding specificity compared to the target compound’s 4-methylpiperazine group.
Spectroscopic and Purity Data
*Assumed based on similar synthesis protocols. †Not explicitly reported in evidence.
Biological Activity
3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a fluorinated phenyl group and a piperazine moiety, which are crucial for its biological activity.
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies focusing on its effects on different biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, modifications in the piperazine ring have been shown to enhance the potency against specific cancer cell lines. A study demonstrated that derivatives with N-methyl substitutions on the piperazine ring resulted in increased anti-proliferative activity against Ba/F3 cells expressing Bcr-Abl T315I, with IC50 values improving significantly from 471 nM to as low as 26 nM after structural optimization .
Neuropharmacological Effects
The piperazine derivatives are often explored for their neuropharmacological effects. Compounds similar to this compound have shown promise as anxiolytics and antidepressants. The presence of the fluorophenyl group is believed to enhance binding affinity to serotonin receptors, contributing to these effects.
Structure-Activity Relationships (SAR)
The SAR of this compound reveals that:
- Fluorination at specific positions increases lipophilicity and receptor binding.
- Piperazine modifications can lead to significant changes in pharmacokinetic properties, including solubility and metabolic stability.
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine | Increased potency against cancer cell lines |
| N-methyl substitution | Enhanced anti-proliferative activity |
| Alteration of phenyl groups | Variability in receptor selectivity |
Case Studies
Several case studies have highlighted the efficacy of compounds derived from or structurally related to this compound:
- Case Study on Anticancer Activity : A derivative was tested against various cancer cell lines, showing a concentration-dependent inhibition of cell growth with an IC50 value of 30 nM, indicating strong potential for further development as an anticancer agent .
- Neuropharmacological Assessment : In vivo studies demonstrated that a related compound exhibited significant anxiolytic effects in rodent models, correlating with increased serotonin receptor binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
